3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline
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Overview
Description
3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline is a chemical compound with the molecular formula C10H8F2N2S and a molecular weight of 226.25 g/mol . It is characterized by the presence of a thiazole ring attached to a difluorophenyl group, making it a member of the thiazole derivatives family. Thiazole derivatives are known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 3,4-difluoroaniline with thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. The compound may inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8F2N2S |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
3,4-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H8F2N2S/c11-9-2-1-7(3-10(9)12)14-5-8-4-13-6-15-8/h1-4,6,14H,5H2 |
InChI Key |
KIUPEVHBKQIQHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CN=CS2)F)F |
Origin of Product |
United States |
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